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Hexasilsesquioxane cage

Cat. No.: B1265125
M. Wt: 318.55 g/mol
InChI Key: FCAMXFIJXPLMPH-UHFFFAOYSA-N
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Description

Significance of Hexasilsesquioxane Cages in Organosilicon Chemistry

Hexasilsesquioxane cages, a specific type of silsesquioxane, hold considerable significance in organosilicon chemistry and materials science. mdpi.com These well-defined, nanometer-sized molecules serve as fundamental building blocks for creating new hybrid materials. iipseries.org Their importance stems from several key characteristics:

Hybrid Nature : They possess a unique combination of an inorganic silica (B1680970) (Si-O-Si) core and organic functional groups. iipseries.orgrsc.org This dual character allows for the tuning of properties like solubility, reactivity, and compatibility with various polymer matrices. iipseries.org The inorganic framework provides exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org

Building Blocks for Nanomaterials : With dimensions in the range of 1-3 nanometers, they are considered among the smallest possible silica particles and act as molecular-level building blocks. iipseries.orgtaylorandfrancis.com This "bottom-up" approach enables the construction of hierarchical and nanostructured materials with precisely controlled properties. iipseries.org

Functionalization : The organic groups (R) attached to the silicon atoms can be either reactive or non-reactive. researchgate.net This allows for a wide range of chemical modifications, enabling the covalent attachment of various functional molecules and polymers to the silsesquioxane core. nih.gov This versatility is crucial for developing materials for specific applications.

Model Systems : Silsesquioxane cages serve as excellent molecular models for understanding silica surfaces and their chemistry. mdpi.com This knowledge is valuable for applications in catalysis and surface science.

Historical Development of Silsesquioxane Cage Research

The study of silsesquioxanes dates back to the mid-20th century, with significant advancements occurring over the following decades.

1946 : The first oligomeric organosilsesquioxane was discovered and isolated by Scott. He obtained a product with the formula (CH₃SiO₁.₅)n from the thermolysis of hydrolysis products of methyltrichlorosilane (B1216827) and dimethyldichlorosilane. iipseries.orgnih.gov

1955 : Barry and his colleagues were instrumental in determining the molecular structure of several organosilsesquioxanes using single-crystal X-ray diffraction. Their work provided the initial evidence that fully condensed silsesquioxane molecules adopt cubic or hexagonal prismatic forms. iipseries.org In the same year, Sprung and Guenther reported the synthesis of oligomeric silsesquioxanes from the polymerization of alkyltriethoxysilanes. nih.gov

1965 : Brown and Vogt developed an improved method for synthesizing both fully and partially condensed silsesquioxanes. iipseries.org Their research on the polycondensation of cyclohexyl trichlorosilane (B8805176) led to the formation of larger oligomers and incompletely condensed trisilanol structures. iipseries.org

Early 1990s : Joseph D. Lichtenhan initiated a research program focused on using Polyhedral Oligomeric Silsesquioxanes (POSS) as building blocks for hybrid inorganic/organic materials, leading to the development of scalable synthetic procedures and various applications. iipseries.org

Structural Classification of Silsesquioxane Cage Architectures

Silsesquioxanes exhibit a diverse range of structures, which can be broadly categorized as either caged or non-caged. taylorandfrancis.com The non-caged structures include random, ladder, and partial cage configurations. taylorandfrancis.com The caged structures are often referred to as Polyhedral Oligomeric Silsesquioxanes (POSS). taylorandfrancis.comresearchgate.net

These structures arise from the hydrolysis and condensation of trifunctional silanes (RSiX₃), where X is a hydrolyzable group like a halogen or an alkoxy group. mdpi.comnih.gov The final architecture is influenced by several factors, including the nature of the organic group (R), solvent, temperature, and catalyst. iipseries.orgnih.gov

Two prominent classes of cage-like silsesquioxanes are Polyhedral Oligomeric Silsesquioxanes (POSS) and Double-Decker Silsesquioxanes (DDSQs). nih.govnih.gov POSS compounds have a closed cage structure, while DDSQs have a distinct double-decker arrangement. nih.gov

The most common and well-studied silsesquioxanes are the fully condensed polyhedral cages, designated as T-type silsesquioxanes. The 'T' signifies a silicon atom that is trifunctionally connected within the cage structure, forming three Si-O-Si bridges. blogspot.com These cages are represented by the general formula (RSiO₁.₅)n or TₙRₙ, where 'n' denotes the number of silicon atoms. uni-saarland.de

The nomenclature Tₙ indicates the number of silicon vertices in the polyhedral cage. wikipedia.org Common examples include T₆, T₈, T₁₀, and T₁₂ cages. wikipedia.orgnih.gov In these structures, each silicon atom is bonded to three bridging oxygen atoms and one organic group (R). wikipedia.org The T₈ cages, with their cubic-like structure, are the most extensively studied members of this family. wikipedia.org

Table 1: Common T-type Silsesquioxane Cages

Cage TypeNumber of Silicon Atoms (n)General Formula
T₆6R₆Si₆O₉
T₈8R₈Si₈O₁₂
T₁₀10R₁₀Si₁₀O₁₅
T₁₂12R₁₂Si₁₂O₁₈
T₁₄14R₁₄Si₁₄O₂₁

This table presents some of the well-known fully condensed T-type silsesquioxane cages. wikipedia.orgnih.govresearchgate.net

Hexasilsesquioxane, denoted as T₆, is a member of the polyhedral oligomeric silsesquioxane (POSS) family and represents one of the smallest, stable, fully condensed cage structures. wikipedia.orgresearchgate.net It consists of a prismatic Si₆O₉ core where six silicon atoms are arranged at the vertices of a trigonal prism, linked by nine oxygen atoms. mdpi.com

While the larger T₈ cages are more common and widely studied, T₆ cages are significant in their own right. wikipedia.orgmdpi.com The formation of T₆ cages, as opposed to other cage sizes, can be influenced by the specific reaction conditions and the nature of the organic substituent (R) on the silicon atoms. mdpi.com For instance, certain synthetic methods, such as the "non-aqueous" hydrolysis of trichlorosilanes using dimethyl sulfoxide (B87167), have been shown to favor the formation of T₆ cages. rsc.org

Structurally, T₆ cages have been characterized by techniques like multinuclear NMR spectroscopy and single-crystal X-ray diffraction. mdpi.com The 29Si NMR chemical shift for T₆ cages typically appears at a lower field compared to the corresponding T₈ cages. mdpi.comsemanticscholar.org The geometry of the Si₆O₉ cage in hexa(alkyl/aryl)silsesquioxanes features distinct Si-O-Si bond angles within the six-membered and other rings of the structure. mdpi.com The synthesis and characterization of various T₆ derivatives, such as those with cyclopentyl, tert-butyl, and cyclohexyl substituents, have been reported in the literature. mdpi.comsoton.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6O9Si6 B1265125 Hexasilsesquioxane cage

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H6O9Si6

Molecular Weight

318.55 g/mol

IUPAC Name

2,4,6,8,10,12,13,14,15-nonaoxa-1,3,5,7,9,11-hexasilatetracyclo[5.5.1.13,11.15,9]pentadecane

InChI

InChI=1S/H6O9Si6/c1-10-4-12-2-13-5-11(1)7-15(9-13)3-14(6-10)8-12/h10-15H

InChI Key

FCAMXFIJXPLMPH-UHFFFAOYSA-N

Canonical SMILES

O1[SiH]2O[SiH]3O[SiH]4O[SiH]1O[SiH](O4)O[SiH](O2)O3

Origin of Product

United States

Synthetic Methodologies for Hexasilsesquioxane Cages

Hydrolytic Condensation Approaches to Hexasilsesquioxane Cages

Hydrolytic condensation represents a fundamental and widely employed strategy for the synthesis of silsesquioxanes. This process involves the hydrolysis of reactive silane (B1218182) precursors to form silanol (B1196071) intermediates, which subsequently undergo condensation to build the Si-O-Si framework of the cage.

The synthesis of hexasilsesquioxane cages typically begins with trifunctional silane precursors of the general formula RSiX3, where 'R' is an organic substituent and 'X' is a hydrolyzable group such as a halogen (e.g., Cl) or an alkoxy group (e.g., OMe, OEt). acs.orgwikipedia.org The hydrolytic condensation of these precursors is a complex process that can lead to a mixture of cage structures (e.g., T6, T8, T10) and polymeric resins. nih.gov

The idealized reaction for the formation of an octasilsesquioxane cage from a trichlorosilane (B8805176) is as follows: 8 RSiCl₃ + 12 H₂O → [RSiO₃/₂]₈ + 24 HCl wikipedia.org

While this equation illustrates the general principle, the formation of the smaller T6 cage is influenced by several factors, including the nature of the 'R' group, reaction conditions, and the presence of catalysts. Conventional aqueous hydrolysis methods can often result in low yields of the desired T6 cage, with the octasilsesquioxane (T8) cage frequently being the thermodynamically preferred product. rsc.org

The hydrolysis of trifunctional silanes (RSiX3) proceeds through the formation of silanetriols, RSi(OH)₃, which are crucial intermediates in the synthesis of silsesquioxanes. iastate.eduiipseries.org These silanetriols are generally unstable and prone to self-condensation, leading to the formation of siloxane bonds and ultimately the cage structure. scispace.com

The condensation of silanetriols can be influenced by the steric bulk of the 'R' group. For instance, silanetriols with bulky substituents have been successfully used to synthesize hexasilsesquioxanes. acs.org The stability of silanetriols can be enhanced in certain solvents, which can influence the outcome of the condensation reaction. For example, in dimethyl sulfoxide (B87167) (DMSO), the formation of dimers from a polyhedral oligomeric silsesquioxane (POSS)-triol is inhibited due to strong hydrogen bonding with the solvent. nih.govacs.org

Recent research has demonstrated that stable silanetriols can be isolated and used as direct precursors for the selective synthesis of silsesquioxane cages. acs.orgresearchgate.net For example, cyclopentyl-substituted silanetriol has been shown to undergo spontaneous condensation in polar solvents to first form a disiloxanetetrol, which then further condenses to the hexameric T6 cage. mdpi.com

Table 1: Examples of Silanetriol Precursors for Hexasilsesquioxane Synthesis This table is interactive and can be sorted by clicking on the column headers.

Precursor Product Reference
ThexylSi(OH)₃ (Thexyl = 1,1,2-trimethylpropyl) (ThexylSiO₁.₅)₆ acs.org
t-BuSi(OH)₃ (t-BuSiO₁.₅)₆ acs.org
CyclopentylSi(OH)₃ (CyclopentylSiO₁.₅)₆ mdpi.com

To overcome the challenges associated with traditional aqueous hydrolysis, non-aqueous methods have been developed. A notable example is the use of dimethyl sulfoxide (DMSO) as both a solvent and an oxygen donor for the hydrolysis of organotrichlorosilanes. rsc.orgresearchgate.net This "non-aqueous" hydrolysis technique has been successfully employed to prepare a range of alkyl and aryl substituted hexasilsesquioxane (T6) cages. rsc.org

The reaction involves the controlled delivery of water from the DMSO, which facilitates a more controlled condensation process, often favoring the formation of the smaller T6 cages over the larger T8 cages. rsc.org This method offers an alternative route for the synthesis of T6 cages, particularly when conventional hydrolysis yields are poor. rsc.org It has been shown that reacting organotrichlorosilane precursors with DMSO in the absence of a catalyst can produce silsesquioxane particles. researchgate.net

The development of one-pot synthetic strategies offers a more efficient and streamlined approach to the synthesis of functionalized silsesquioxanes. These methods aim to combine multiple reaction steps into a single procedure, reducing the need for isolation and purification of intermediates. While much of the research in one-pot synthesis has focused on functionalized polyhedral oligomeric silsesquioxanes (POSS) in general, the principles can be applied to the targeted synthesis of hexasilsesquioxane cages. rsc.orgnih.govresearchgate.net

For instance, a one-pot synthesis of incompletely condensed POSS monomers has been developed, which could potentially be adapted for the synthesis of specific cage structures. rsc.org The ability to tailor the structure of functionalized silsesquioxanes in a one-step approach is crucial for the development of advanced materials. researchgate.net

Catalytic Systems in Hexasilsesquioxane Cage Formation

Catalysts play a pivotal role in directing the outcome of the hydrolytic condensation of silane precursors, influencing both the rate of reaction and the selectivity towards specific cage architectures.

Fluoride (B91410) ions are effective catalysts for the formation of silsesquioxane cages. Tetrabutylammonium (B224687) fluoride (TBAF) is a commonly used source of fluoride ions in these reactions. nih.gov The catalytic activity of fluoride ions is attributed to their ability to form hypervalent silicon intermediates, which facilitates the cleavage and reformation of siloxane bonds, promoting the rearrangement of oligomeric silsesquioxanes into thermodynamically stable cage structures. nih.gov

The use of TBAF as a catalyst has been shown to be effective in the synthesis of T8 cages from trisilanetriols and disiloxane-1,1,3,3-tetrols with high yields. nih.gov While the primary focus of this research was on T8 cages, the underlying principle of fluoride-ion catalysis is relevant to the formation of other silsesquioxane cages, including T6.

Other Catalytic Approaches in Silsesquioxane Synthesis

While traditional acid and base catalysis are common, alternative catalytic strategies have been developed to afford greater control and higher yields in silsesquioxane synthesis. These methods often operate under milder conditions or offer different mechanistic pathways.

One significant approach involves the use of fluoride ions as a catalyst. Tetrabutylammonium fluoride (TBAF) is a frequently employed source of fluoride ions for the controlled hydrolysis and condensation of organotrialkoxysilanes. The fluoride ion is a potent nucleophile that can coordinate to the silicon atom, forming a hypervalent intermediate. This activation of the silicon center facilitates both the hydrolysis of alkoxy groups and the subsequent condensation of silanols. The concentration of the fluoride catalyst and the amount of water present are critical parameters that must be carefully controlled to favor the formation of specific cage structures.

Another catalytic strategy is the "non-aqueous" hydrolysis of trichlorosilanes. In this method, a solvent such as dimethyl sulfoxide (DMSO) acts as both the solvent and the oxygen donor, facilitating the hydrolysis and condensation reactions without the addition of water. This approach can be advantageous as it avoids the complexities of managing water concentration, which is a critical variable in traditional hydrolytic methods. This technique has been successfully used to prepare a range of alkyl- and aryl-substituted hexasilsesquioxane cages.

Furthermore, certain metallasilsesquioxanes , which are cage structures incorporating metal atoms, can themselves exhibit catalytic activity. These compounds can act as pre-catalysts, modifying into catalytically active species under reaction conditions. For instance, cage-like copper(II) silsesquioxanes have been shown to be effective catalysts for various oxidation reactions. While their primary application is not the synthesis of other silsesquioxane cages, their catalytic nature is a significant area of research within the broader field of silsesquioxane chemistry.

Mechanistic Investigations of Hexasilsesquioxane Cage Formation and Transformation

Proposed Reaction Mechanisms for Hexasilsesquioxane Cage Assembly

The fundamental steps involve:

Hydrolysis: The initial step is the hydrolysis of the precursor, for example, an organotrialkoxysilane, to form a silanetriol (RSi(OH)₃). This reaction can be catalyzed by either acid or base. nih.gov

Acid Catalysis: The alkoxide group is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water. acs.orgnih.gov

Base Catalysis: Hydroxide (B78521) anions are generated, which act as nucleophiles and attack the silicon atom. acs.orgnih.gov Basic conditions generally lead to more branched structures. nih.gov

Condensation: The newly formed silanol (B1196071) groups undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or alcohol in the process. nih.gov This polycondensation can lead to various structures, including linear polymers, ladder-like structures, and closed cage silsesquioxanes like T6. researchgate.net

The selective formation of specific cage sizes, such as T6, over other oligomers (T8, T10, T12) or polymers is not fully understood but is known to be highly dependent on reaction conditions. acs.org For instance, the hydrolysis of cyclohexyltrichlorosilane (B1582425) in acetone (B3395972) over several weeks has been shown to produce hexacyclohexylsilsesquioxane (Cy₆T₆). open.ac.uk More recently, methods employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydration agent with silanetriols have been reported for synthesizing cyclohexyl-T6 derivatives. acs.org Another approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst, which is effective in producing various cage sizes, with the water content being a critical parameter to control the outcome. researchgate.net The fluoride ion is believed to play a key role by forming hypervalent silicon intermediates that facilitate the condensation process. acs.org

Identification and Characterization of Intermediate Species in Synthesis

The pathway from monomer to a fully formed this compound involves a series of partially condensed, often transient, intermediate species. The isolation and characterization of these intermediates are vital for validating proposed reaction mechanisms. open.ac.uk Various analytical techniques are employed for their identification, including Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both solution and solid-state), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various forms of Mass Spectrometry (MS). open.ac.uk

Key identified intermediates in silsesquioxane synthesis include:

Silanetriols (RSi(OH)₃): The primary products of hydrolysis. Cyclopentyl-substituted silanetriol has been successfully prepared and isolated. researchgate.net

Disiloxanetetrols (R₂(OH)₂SiOSi(OH)₂R): These are early condensation products. The condensation of cyclopentyl-silanetriol yields the corresponding disiloxanetetrol as a primary product. researchgate.net

Incompletely Condensed (Open) Cages: These are larger structures that have not yet fully closed. Examples include trisilanols like Cy₇Si₇O₉(OH)₃, which can be considered an intermediate en route to fully condensed cages. wikipedia.org During the hydrolysis of octaphenyl-T8 cages, open-cage sodium adducts such as POSS(ONa)₃ and DDSQ(ONa)₄ have been detected. nih.gov It is hypothesized that these open cages form either by the detachment of smaller silanol fragments or by the "cleaving" of existing cages followed by reorganization. nih.gov

The table below summarizes some of the key intermediate species that have been identified and characterized during the synthesis of silsesquioxane cages.

Intermediate SpeciesGeneral Formula/NamePrecursor/Reaction SystemAnalytical Technique(s)Reference(s)
SilanetriolRSi(OH)₃Hydrolysis of RSiX₃NMR, X-ray Diffraction researchgate.net
DisiloxanetetrolR₂(OH)₂SiOSi(OH)₂RCondensation of SilanetriolNMR, X-ray Diffraction researchgate.net
Trisilanol (T7)Cy₇Si₇O₉(OH)₃Hydrolysis of CyclohexyltrichlorosilaneNMR wikipedia.orgopen.ac.uk
Disilanol (B1248394) (T8)Cy₈Si₈O₁₁(OH)₂Hydrolysis of CyclohexyltrichlorosilaneNMR open.ac.uk
Open-Cage Sodium AdductsPOSS(ONa)₃, DDSQ(ONa)₄Alkaline Hydrolysis of Octaphenyl-T8MALDI-TOF MS, ²⁹Si NMR nih.gov

Degradation and Rearrangement Pathways of Hexasilsesquioxane Cages

Hexasilsesquioxane cages, while generally stable, can undergo degradation and rearrangement under specific conditions, particularly in the presence of nucleophilic or electrophilic reagents. wikipedia.orgopen.ac.uk These transformations can lead to the cleavage of the cage structure or its rearrangement into thermodynamically more stable, higher nuclearity cages.

The Si-O-Si bonds of the silsesquioxane framework are susceptible to attack by both nucleophiles and electrophiles, leading to cage opening or rearrangement.

Nucleophile-Induced Transformations: Strong nucleophiles can attack the electrophilic silicon atoms in the cage, leading to the cleavage of siloxane bonds.

Hydroxide and Alkoxide Ions: Under basic conditions, nucleophiles like OH⁻ can attack the silicon centers, leading to cage opening. nih.gov

Phenoxide Anions: It has been demonstrated that phenoxide derivatives can induce cage rearrangement in octakis(3-chloropropyl)octasilsesquioxane. researchgate.net The nucleophilic oxygen atom of the phenoxide is believed to be strong enough to attack the cage's silicon atoms, causing fragmentation and subsequent reassembly into different cage sizes (T8, T10, and T12). researchgate.net

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles, such as phthalimide, have also been shown to induce cage rearrangement from T8 to T10 and T12 structures during nucleophilic substitution reactions. acs.org The electronic properties of the nucleophile appear to play a crucial role in promoting the rearrangement of the inorganic core. acs.org

Electrophile-Induced Transformations: Strong electrophiles, typically protic or Lewis acids, can activate the siloxane oxygen atoms, making them more susceptible to cleavage.

Acids: Acid-mediated cleavage of fully condensed silsesquioxanes can lead to the formation of partially condensed species like silanols. wikipedia.org For example, trifluoromethanesulfonic acid has been shown to induce the reorganization of the siloxane cage core. wikipedia.org This process can be used to intentionally open cages to create reactive silanol sites for further functionalization. rsc.org

A significant transformation pathway for silsesquioxane cages is the rearrangement from smaller cages to larger, often more thermodynamically stable, higher nuclearity structures. While the T6 cage is known, the T8 cage is a very common product, and it can further rearrange to T10 and T12 cages. acs.orgresearchgate.net

This cage-rearrangement is often induced by the same nucleophiles that cause cage opening. researchgate.netacs.org The proposed mechanism involves the nucleophile-induced cleavage of the initial cage into smaller, reactive fragments. These fragments then reassemble into new, more stable cage structures. The formation of T10 and T12 analogues is considered a result of the spontaneous transformation of T8 cages to construct thermodynamically more stable siloxane cores. researchgate.net This phenomenon is particularly noted when using fluoride ions or other strong nucleophiles as catalysts or reagents. researchgate.netumich.edu

The table below summarizes examples of induced cage rearrangements.

Starting CageReagent/ConditionResulting CagesReference(s)
T8Trifluoromethanesulfonic acidT10 wikipedia.org
T8Sodium 4-nitrophenoxideT8, T10, T12 researchgate.net
T8Phthalimide/K₂CO₃T8, T10, T12 acs.org
Polymeric silsesquioxanesFluoride ions (F⁻)T8, T10, T12 umich.edu

Functionalization Strategies for Hexasilsesquioxane Cages

Introduction of Organic Substituents on the Hexasilsesquioxane Core

The most fundamental approach to functionalizing silsesquioxane cages involves the direct incorporation of organic groups during the cage-formation process. This is typically achieved through the hydrolytic condensation of trifunctional organosilanes, such as organotrichlorosilanes (RSiCl₃) or organoalkoxysilanes (RSi(OR')₃). wikipedia.orgacs.org In this process, the 'R' group, which is the desired organic substituent, is already covalently bonded to the silicon atom of the precursor monomer.

The general reaction for cage formation from a trichlorosilane (B8805176) precursor can be represented as: n RSiCl₃ + 1.5n H₂O → [RSiO₃/₂]n + 3n HCl wikipedia.org

A variety of organic 'R' groups can be introduced using this method, leading to a diverse library of functionalized hexasilsesquioxanes. acs.org The choice of the substituent group is critical as it dictates the final properties of the cage, such as solubility, reactivity, and thermal stability. mdpi.com Common substituents include non-reactive groups like alkyl (e.g., isobutyl, cyclohexyl) and aryl (e.g., phenyl) moieties, which enhance compatibility with organic polymers. acs.orgmdpi.com Additionally, reactive functional groups such as vinyl, allyl, styryl, or groups containing halogens can be incorporated, rendering the cage amenable to further chemical transformations. mdpi.comresearchgate.net

The synthesis can also proceed through the condensation of corresponding silanetriols (RSi(OH)₃), which offers an alternative route that can be advantageous for sterically bulky substituents and avoids the generation of corrosive HCl. wikipedia.org The specific cage size formed (e.g., T₆, T₈, T₁₀) can be influenced by reaction conditions such as solvent, temperature, and the nature of the organic substituent. acs.org

Table 1: Examples of Organic Substituents Introduced via Hydrolytic Condensation

Precursor MonomerOrganic Substituent (R)Resulting Cage Structure (Example)
PhenyltrimethoxysilanePhenylOctaphenylsilsesquioxane
IsobutyltrimethoxysilaneIsobutylHeptaisobutyltrisilanol
Cyclohexyltrichlorosilane (B1582425)CyclohexylOctacyclohexylsilsesquioxane
VinyltrimethoxysilaneVinylOctavinylsilsesquioxane

Synthesis of Incompletely Condensed Hexasilsesquioxane Cages for Subsequent Functionalization

While direct synthesis provides cages with uniform functionalization, many advanced applications require more complex or heterofunctional structures. This has led to the development of methods for synthesizing incompletely condensed silsesquioxanes, often referred to as "open-cage" or "corner-opened" silsesquioxanes. mdpi.comnih.gov These structures are characterized by the absence of one or more vertices of the polyhedral cage, resulting in the presence of reactive silanol (B1196071) (Si-OH) groups at the opening. wikipedia.orgacs.org

The most common open-cage structures are trisilanols of the type R₇Si₇O₉(OH)₃, which serve as versatile platforms for further functionalization. wikipedia.orgacs.org There are two primary strategies for obtaining these intermediates:

Controlled Hydrolytic Condensation: By carefully managing the reaction conditions (e.g., stoichiometry of water, solvent, temperature, pH), the hydrolysis and condensation of organosilane precursors can be halted at an intermediate stage, yielding the trisilanol cage. acs.org For example, the slow hydrolysis of cyclohexyltrichlorosilane has been shown to produce Cy₇Si₇O₉(OH)₃. wikipedia.org

Selective Cage Opening of Fully Condensed Cages: An alternative route involves the cleavage of Si-O-Si bonds in a pre-formed, fully condensed cage (e.g., R₈Si₈O₁₂). This can be achieved using acid- or base-mediated reactions. acs.orgcmu.edu For instance, reacting fully condensed cages like (c-C₆H₁₁)₈Si₈O₁₂ with a base such as tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH) can selectively remove a silicon atom from the framework, yielding the corresponding trisilanol R₇Si₇O₉(OH)₃. cmu.edu This method is particularly valuable as it allows for the conversion of readily available, fully condensed cages into synthetically useful open-cage intermediates. cmu.edu

These open-cage trisilanols are crucial starting materials because the three silanol groups can react with a variety of compounds, such as chlorosilanes, to introduce new functional groups onto the cage structure in a controlled manner. nih.govnih.gov

Regioselective Functionalization Approaches for Open-Cage Silsesquioxanes

Once an incompletely condensed silsesquioxane is synthesized, the reactive sites—typically silanol groups or pre-installed functional groups—can be modified. Regioselective functionalization refers to directing a reaction to a specific site on the molecule. For open-cage silsesquioxanes, this often involves the selective modification of functional groups that have been introduced onto the "open" corner of the cage.

A powerful and widely used method for this purpose is the hydrosilylation reaction. nih.govacs.org This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. Researchers have successfully synthesized libraries of incompletely condensed silsesquioxanes bearing vinyldiorganosilyl groups at the open corner. nih.govresearchgate.net These vinyl groups can then be selectively functionalized.

For example, trivinyl-substituted open-cage silsesquioxanes can undergo hydrosilylation with various phenylsilanes in the presence of a platinum catalyst, such as Karstedt's catalyst. nih.gov This reaction is often highly regioselective, leading exclusively to the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the vinyl group. nih.gov The efficiency and selectivity of the hydrosilylation can be tuned by optimizing reaction parameters, including the choice of catalyst (platinum and rhodium compounds have been studied), reagents, and reaction conditions. nih.govnih.gov This approach allows for the synthesis of a wide range of multifunctionalized silsesquioxanes with high yields. acs.orgnih.gov

Another example is the platinum-catalyzed hydrosilylation of carbon-carbon triple bonds in alkynes and buta-1,3-diynes with open-cage silsesquioxanes. nih.govacs.org This method yields tripodal alkenyl-functionalized open-cage silsesquioxanes, which contain reactive C=C bonds that can be used for further modifications through processes like hydroboration or other chemical transformations. nih.govacs.org

Table 2: Regioselective Hydrosilylation of a Trivinyl-Substituted Open-Cage Silsesquioxane

SubstrateReagentCatalystProduct TypeSelectivity
Trivinyl-substituted IC-POSSPhenylsilanesKarstedt's Catalyst (Pt)Anti-MarkovnikovHigh
Trivinyl-substituted IC-POSSPhenylsilanesRhodium compoundsVaries with catalystDependent on catalyst
IC-POSS HydrideTerminal AlkynesKarstedt's Catalyst (Pt)Alkenyl-functionalized IC-POSSHigh

Post-Synthetic Modification Methodologies of Hexasilsesquioxane Frameworks

Post-synthetic modification (PSM) involves the chemical transformation of functional groups on an already assembled silsesquioxane cage. This strategy is distinct from building the cage from functionalized precursors and is highly valuable for introducing functionalities that might not be stable under the conditions of cage formation. A variety of well-established organic reactions can be adapted for the PSM of silsesquioxane cages.

Common reactions employed for PSM include:

Heck Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds. It has been applied to functionalize silsesquioxanes, for example, by coupling bromostyrenyl derivatives to create vinylstilbene-functionalized cages. researchgate.net The Heck coupling can be regioselective, leading to the formation of specific isomers (e.g., E-geometry of the double bond). acs.org

Thiol-ene "Click" Reactions: This highly efficient and robust reaction involves the radical-mediated addition of a thiol to an alkene. It has been successfully used to modify styryl-functionalized T₈ cages with mercaptopropyltriethoxysilane. researchgate.net This approach is particularly useful for modifying cages that may be poorly reactive towards other transformations. researchgate.net

Metathesis: Olefin metathesis has been employed to modify vinyl-functionalized silsesquioxanes, such as in the elaboration of octavinylsilsesquioxane to form styrenyl-functionalized cages. researchgate.net

Schiff Base Condensation: This reaction between an amine and an aldehyde or ketone to form an imine has been used to create complex ligands attached to a silsesquioxane core. For instance, salicylaldehyde-silsesquioxane derivatives can react with diamines to form silsesquioxane-salphen-based ligands capable of coordinating metal ions. acs.org

These PSM techniques significantly expand the chemical diversity of hexasilsesquioxane cages, allowing for the creation of highly tailored molecules for specific applications in materials science, catalysis, and electronics. researchgate.netresearchgate.netacs.org

Structural Elucidation and Advanced Characterization Methodologies for Hexasilsesquioxane Cages

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the formation of the cage structure, identifying the nature of organic substituents, and assessing the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of silsesquioxanes in solution and the solid state. researchgate.net Multinuclear capabilities, particularly involving 29Si, 1H, and 13C nuclei, provide detailed information about the cage's silicon-oxygen framework and its organic periphery.

29Si NMR Spectroscopy: This is the most direct method for characterizing the silicon-oxygen core of silsesquioxanes. researchgate.net The chemical shift of the 29Si nucleus is highly sensitive to its local electronic environment, providing crucial information about the symmetry of the cage and the coordination of the silicon atoms. researchgate.net For a perfectly symmetrical hexasilsesquioxane (T6) cage, a single resonance is expected in the 29Si NMR spectrum. The presence of multiple signals can indicate lower symmetry, the formation of incompletely condensed cages (e.g., those with Si-OH groups), or a mixture of different cage structures. researchgate.netresearchgate.net Generally, 29Si chemical shifts for cage-like structures are found in a distinct region, typically upfield from -50 ppm. pascal-man.com For instance, silicon atoms bonded to a hydroxyl group appear at a higher chemical shift (around -60 ppm) compared to those fully integrated into the Si-O-Si framework (-68 to -70 ppm). researchgate.net

1H and 13C NMR Spectroscopy: These techniques are essential for characterizing the organic (R) groups attached to the silicon atoms of the cage. sfasu.edunih.govmdpi.com 1H NMR provides information on the types and connectivity of protons in the organic substituents. sfasu.edu 13C NMR distinguishes different carbon environments within the R groups, such as ipso-carbons directly bonded to silicon, from other carbons in the substituent. researchgate.netmdpi.com The chemical shifts and coupling patterns observed in both 1H and 13C NMR spectra confirm the integrity of the organic moiety after the synthesis process and can also provide insights into the symmetry of the molecule. uakron.edu

NucleusTypical Chemical Shift Range (ppm)Information Obtained
29Si-50 to -80Symmetry of the Si-O core, presence of Si-OH groups, cage integrity. researchgate.netpascal-man.com
1H0 to 10 (depends on R group)Structure and integrity of organic substituents. sfasu.edu
13C0 to 200 (depends on R group)Carbon framework of organic substituents, identification of ipso-carbons. researchgate.net

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying characteristic functional groups and vibrations associated with the hexasilsesquioxane cage. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectra of silsesquioxanes are dominated by a very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds (νas(Si-O-Si)) in the cage framework, typically appearing around 1100-1130 cm-1. uakron.edu The presence of this band is a key indicator of the formation of the polysiloxane skeleton. Other vibrations, such as the symmetric Si-O-Si stretch and Si-C bond vibrations, appear at lower frequencies. The presence of Si-OH groups in incompletely condensed cages can be identified by a broad absorption in the 3200-3600 cm-1 region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. This allows for a more complete analysis of the cage's vibrational modes. The analysis of both IR and Raman spectra provides a comprehensive vibrational fingerprint of the hexasilsesquioxane molecule. semanticscholar.orgresearchgate.net

Vibrational ModeTypical Wavenumber (cm-1)Spectroscopic Technique
νas(Si-O-Si)~1100 - 1130IR (very strong)
νs(Si-O-Si)~400 - 600Raman (strong)
ν(C-H)~2800 - 3100IR, Raman
ν(Si-C)~700 - 850IR, Raman
ν(O-H) of Si-OH~3200 - 3600IR (broad)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the this compound and for analyzing the distribution of different oligomeric species in a sample. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of these relatively large, non-volatile molecules.

MALDI-TOF MS analysis can confirm the mass of the desired cage, such as T6 or T8, and also identify the presence of other cage sizes (e.g., T7, T9, T10, T11) or incompletely condensed species containing hydroxyl groups. acs.org This provides a clear picture of the product distribution from a synthesis reaction. For example, studies have used MALDI-TOF MS to identify mixtures of T8, T9(OH), and T10 polyhedra, along with minor amounts of T7(OH) and T11(OH), in a one-step synthesis. The observed mass-to-charge (m/z) values in the spectrum can be precisely matched with the calculated molecular weights of the expected silsesquioxane species, often cationized with sodium (M+Na+). uakron.edu This makes MALDI-TOF MS an invaluable tool for assessing the purity and composition of silsesquioxane products. nih.gov

X-ray Diffraction Analysis

While spectroscopic methods provide essential information about molecular structure and composition, X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms in the crystalline state.

This technique allows for the direct visualization of the Si-O-Si framework, confirming the cage's specific geometry (e.g., prismatic for T6). It also determines the precise arrangement and orientation of the organic substituents attached to the silicon atoms. youtube.com The structural data obtained from SCXRD is crucial for validating the structures proposed by spectroscopic methods and for understanding the fundamental geometry of the molecule. lbl.gov

Beyond determining the structure of a single molecule, X-ray diffraction is used to investigate how hexasilsesquioxane cages arrange themselves in the solid state. The way these molecules pack into a crystal lattice is governed by intermolecular interactions, which are heavily influenced by the nature of the organic (R) groups. nih.gov

Studies have shown that the organic substituents play a critical role in directing the solid-state packing. For example, silsesquioxane cages with long alkyl chains can self-assemble into highly ordered, 'rod-like' packing morphologies where the alkyl chains align in parallel. researchgate.net The efficiency of this packing and the potential for interdigitation of the alkyl chains between adjacent cages can be influenced by factors such as the flexibility of the linker between the cage and the alkyl chain. researchgate.net Understanding this solid-state arrangement is essential for designing materials with specific bulk properties. The most efficient packing minimizes empty space between the molecules, a concept known as close packing. youtube.com

Chromatographic Separations for Product Isolation and Analysis (e.g., HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of hexasilsesquioxane cages and related polyhedral oligomeric silsesquioxanes (POSS). The synthesis of these cage structures often results in mixtures of different cage sizes (e.g., T6, T8, T10), isomers, or incompletely condensed products. unibe.chnih.gov Chromatographic separation is therefore a critical step to obtain pure compounds for further characterization and application. The primary methods employed include high-performance liquid chromatography (HPLC), size-exclusion chromatography (GPC/SEC), and conventional column chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity and quantifying the components of silsesquioxane mixtures. msu.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. phenomenex.comnih.govchromtech.com In RP-HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). chromtech.com

The retention of a specific this compound in RP-HPLC is primarily influenced by the hydrophobicity of the organic (R) groups attached to the silicon corners of the cage. msu.edu Cages with larger, more hydrophobic substituents (like phenyl or octyl groups) interact more strongly with the non-polar stationary phase and therefore have longer retention times compared to cages with smaller, more polar groups. chromtech.com Gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is often employed to effectively separate mixtures containing compounds with a wide range of polarities. amazonaws.comglobalresearchonline.net HPLC has been successfully used to separate and quantify cis and trans isomers of double-decker shaped silsesquioxanes (DDSQ), where steric constraints and polarity differences drive the separation. msu.edu

Table 1: Illustrative RP-HPLC Retention Times for Octa-substituted (T8) Hexasilsesquioxane Cages This table presents hypothetical data to illustrate the expected separation behavior based on the principles of reversed-phase chromatography.

CompoundR-GroupStationary PhaseMobile PhaseIllustrative Retention Time (min)
Octamethyl-T8-CH₃C18Acetonitrile/Water Gradient8.5
Octaethyl-T8-C₂H₅C18Acetonitrile/Water Gradient11.2
Octaphenyl-T8-C₆H₅C18Acetonitrile/Water Gradient15.8
Octaisobutyl-T8-CH₂CH(CH₃)₂C18Acetonitrile/Water Gradient17.4

Size-Exclusion Chromatography (GPC/SEC)

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a vital technique for separating silsesquioxane oligomers based on their molecular size, or more accurately, their hydrodynamic volume in solution. paint.org This method is particularly effective for separating mixtures of silsesquioxanes with different cage sizes (e.g., T8, T10, T12, etc.) that are often co-produced during synthesis. unibe.ch

The separation occurs as the dissolved sample passes through a column packed with porous beads. paint.org Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. researchgate.net Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. paint.org GPC is not only used for preparative separation but also as an analytical tool to determine the molecular weight distribution of silsesquioxane-based polymers and nanocomposites. nih.govuakron.edu Tetrahydrofuran (THF) is a commonly used eluent for GPC analysis of POSS compounds. uakron.edu

Table 2: Illustrative GPC Elution Data for Hydridosilsesquioxane Cages This table presents hypothetical data to illustrate the expected separation behavior where larger cages elute earlier based on the principles of size-exclusion chromatography.

Cage SizeFormulaApprox. Molecular Weight (g/mol)Illustrative Elution Volume (mL)
T12H₁₂Si₁₂O₁₈63718.5
T10H₁₀Si₁₀O₁₅53120.1
T8H₈Si₈O₁₂42522.4

Preparative and Column Chromatography

For the isolation of silsesquioxanes on a larger, multi-gram scale, conventional column chromatography is often employed. sorbtech.comthermofisher.com This technique typically uses silica gel as the stationary phase and a solvent system (mobile phase) of appropriate polarity to separate the components of the reaction mixture. sorbtech.com Flash column chromatography, a variation that uses pressure to speed up the elution process, is also a convenient method for purification. uakron.edu The choice of eluent is critical and is determined by the polarity of the target silsesquioxane cage and the impurities to be removed. This method is highly effective for isolating specific cage-rearranged or functionalized silsesquioxanes from crude reaction products, enabling their large-scale production for material science applications. uakron.edu

Theoretical and Computational Studies of Hexasilsesquioxane Cages

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has become a principal computational method for investigating the electronic structure and geometries of molecular systems, including silsesquioxane cages. arxiv.orgijcps.org By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like hexasilsesquioxanes. sumitomo-chem.co.jp

DFT calculations have been instrumental in determining the optimized geometries of hexasilsesquioxane cages. For instance, studies on substituted hexasilsesquioxanes, such as Si₆O₉(OSiMe₃)₆, have utilized DFT to predict key structural parameters. nih.gov These calculations often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p), which have demonstrated a good compromise between computational efficiency and accuracy for hydroxylated silica (B1680970) systems. researchgate.net The high symmetry (D₃h) often indicated by these calculations simplifies the geometric description, allowing for a detailed analysis with a manageable number of parameters. researchgate.net

Below is a table summarizing typical structural parameters for a hexasilsesquioxane cage derivative as determined by DFT calculations.

ParameterDescriptionTypical Calculated Value (Å or °)
Si-O (cage)Average bond length of silicon-oxygen bonds within the cage framework.1.62 - 1.65
Si-O (subst.)Bond length between a silicon atom of the cage and the oxygen of a substituent group.1.60 - 1.63
O-Si-OBond angle within a four-membered ring of the cage.~90
Si-O-SiBond angle connecting two silicon atoms within the cage.145 - 150
O-Si-OBond angle involving a substituent oxygen.108 - 112

Note: The values presented are illustrative and can vary depending on the specific substituents on the this compound and the level of theory used in the DFT calculations.

Ab Initio Studies on Reaction Mechanisms and Energetics

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for investigating the mechanisms and energetics of chemical reactions. numberanalytics.com For hexasilsesquioxane cages, these studies can elucidate the pathways of their formation, functionalization, and decomposition.

While detailed ab initio studies specifically targeting the reaction mechanisms of hexasilsesquioxane cages are intricate, the principles can be applied to understand their chemical transformations. arxiv.org Such calculations can map out the potential energy surface (PES) for a given reaction, identifying transition states (TS), intermediates (IM), and the associated energy barriers. sci-hub.se For instance, the hydrolysis and condensation reactions of alkoxysilanes, which are fundamental to the synthesis of silsesquioxanes, can be modeled to understand the stepwise formation of the cage structure. acs.org

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), provide a higher level of accuracy for reaction energetics compared to some DFT functionals. numberanalytics.com These methods are crucial for obtaining reliable activation energies, which govern the kinetics of a reaction. sumitomo-chem.co.jp For example, in the context of related silica clusters, ab initio studies have shown that reaction mechanisms can proceed through single-step Sₙ2-type mechanisms or two-step pathways involving stable intermediates, depending on the reaction conditions. researchgate.net The investigation of reaction pathways can also reveal the influence of catalysts or solvent molecules on the reaction energetics. rsc.orgnih.gov

The following table provides a conceptual overview of the types of energetic data that can be obtained from ab initio studies of a hypothetical reaction involving a this compound.

Energetic ParameterDescriptionSignificance
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Determines the reaction rate; a lower Ea corresponds to a faster reaction.
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG)The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system.Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Intermediate StabilityThe relative energy of any intermediate species formed during the reaction.Helps to understand the step-wise mechanism of a complex reaction.

Computational Modeling of Intermolecular Interactions and Supramolecular Assembly

The ability of hexasilsesquioxane cages to act as building blocks for larger, ordered structures is a key area of interest. Computational modeling plays a vital role in understanding the intermolecular interactions that govern their supramolecular assembly. nih.gov These models can predict how individual cages will interact with each other and with solvent molecules to form larger aggregates, crystals, or functional materials.

Molecular dynamics (MD) simulations are a particularly powerful tool in this domain. rsc.orgrug.nl By simulating the movement of every atom in a system over time, MD can reveal the dynamic processes of self-assembly. arxiv.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. For silsesquioxanes, these force fields must accurately capture a range of non-covalent interactions, including van der Waals forces, electrostatic interactions, and, crucially, hydrogen bonding when hydroxyl or other polar functional groups are present on the cage. acs.org

Computational studies have shown that intermolecular hydrogen bonds are a dominant factor in the self-assembly of functionalized silsesquioxanes. acs.org For example, in silsesquioxane-trisilanols, the formation of stable dimers through intermolecular hydrogen bonds has been predicted by ab initio calculations and is energetically favorable. acs.org The solvent environment also plays a critical role in the assembly process, as demonstrated by studies showing how different solvents can mediate the interactions between cages, leading to either dimerization or the preservation of monomeric structures. researchgate.net

The insights gained from these computational models are crucial for the rational design of new materials based on hexasilsesquioxane cages with tailored properties. rsc.org By understanding the fundamental principles of their intermolecular interactions and supramolecular assembly, scientists can control the formation of specific architectures for applications in nanotechnology, catalysis, and beyond. frontiersin.orgchemrxiv.org

Advanced Applications of Hexasilsesquioxane Cages in Materials Science

Building Blocks for Organic-Inorganic Hybrid Materials

The distinct structure of hexasilsesquioxane cages, featuring an inorganic silica-like core and a surrounding organic shell, positions them as ideal components for creating novel organic-inorganic hybrid materials. lew.roresearchgate.net These materials synergistically combine the desirable properties of both organic polymers (e.g., processability, flexibility) and inorganic glasses (e.g., thermal stability, rigidity). The general formula for silsesquioxanes is (RSiO_1.5_)n, where R is an organic group. researchgate.net

Integration into Polymeric Systems

Hexasilsesquioxane cages are extensively utilized as nanofillers to enhance the properties of various polymer matrices. researchgate.net Their incorporation, even at low concentrations, can lead to significant improvements in the thermal, mechanical, and physicochemical properties of the resulting nanocomposites. researchgate.net

The functional groups on the cage's periphery can be tailored to ensure compatibility with the host polymer, and in some cases, to covalently bond with the polymer chains. lew.romdpi.com This covalent integration creates a strong interface between the organic and inorganic phases, leading to materials with superior performance. For instance, trifunctional open-cage silsesquioxanes with alkenyl groups can act as crosslinking agents in polymer systems. mdpi.com

Research has demonstrated that the type of inert groups on the silsesquioxane core, such as isobutyl or phenyl, has a significant impact on the thermal properties of the resulting hybrid materials. mdpi.com Furthermore, certain trisubstituted silsesquioxane derivatives can undergo thermally initiated polymerization to form homogeneous and transparent polymeric materials. mdpi.com The development of porous organic-inorganic hybrid polymers based on silsesquioxane cages has also been explored for applications in energy storage and hydrogen production. nih.govmdpi.com

Self-Assembly of Hybrid Organic-Inorganic Systems

The precisely defined molecular structure of hexasilsesquioxane cages facilitates their self-assembly into highly ordered supramolecular structures. researchgate.net This bottom-up approach allows for the fabrication of nanostructured materials with controlled architectures and functionalities. The packing arrangement of these cages is influenced by the distribution of the side groups around the silsesquioxane core. researchgate.net

By modifying the organic substituents, it is possible to direct the self-assembly process to form various morphologies, such as lamellar, cubic, or hexagonal structures. This capability has been harnessed to create materials with tunable nanoscale patterns. The self-assembly of these hybrid systems is a key area of research for developing advanced materials with applications in nanotechnology and beyond. researchgate.netresearchgate.net

Catalytic Applications of Hexasilsesquioxane Cages

The unique structure of hexasilsesquioxane cages makes them promising candidates for applications in catalysis. acs.orgmdpi.com They can serve as catalyst supports or as catalysts themselves. Their high surface area and the ability to incorporate catalytically active metal centers into their framework are key advantages. mdpi.com

For example, iron-decorated polyhedral oligomeric silsesquioxanes have been investigated for their catalytic potential. mdpi.com Furthermore, manganese-silsesquioxanes have been shown to be effective precatalysts in oxidative amidation reactions. rsc.org The cage structure can provide a confined environment for chemical reactions, potentially leading to enhanced selectivity and activity, a concept known as "exo-cage catalysis" where the cage alters the properties of a cofactor guest without binding the reactants. ed.ac.uk Coordination cages, in general, have been explored for their ability to accelerate reactions and control selectivity by creating a unique reaction environment within their cavities. osti.gov

Use as Model Systems for Silica (B1680970) Surfaces

Hexasilsesquioxane cages serve as excellent molecular models for understanding the surface chemistry of silica (SiO₂). acs.orgsemanticscholar.org Their well-defined structure provides a more precise platform for studying surface reactions and interactions compared to the complex and amorphous nature of traditional silica surfaces. acs.org

By studying the reactivity of the functional groups on the hexasilsesquioxane cage, researchers can gain insights into the mechanisms of surface modification, catalysis, and adsorption on silica-based materials. This knowledge is crucial for the development of new catalysts, chromatographic materials, and composite interfaces. acs.orgsemanticscholar.orgacs.org

Role in Nanotechnology and Nanomaterials Development

The nanometer-scale dimensions and tunable properties of hexasilsesquioxane cages make them fundamental building blocks in the field of nanotechnology. mdpi.comacs.org They are utilized in the fabrication of a wide range of nanostructured materials and devices.

These cages can be used as templates for creating star polymers, dendrimers, and other complex nano-architectures. mdpi.com Their ability to self-assemble into ordered arrays is being explored for applications in nanoelectronics, photonics, and sensor technology. scientificarchives.com Furthermore, the incorporation of hexasilsesquioxane cages into materials can impart desirable properties such as increased thermal stability and flame retardancy, making them valuable for developing high-performance nanocomposites. mdpi.com The construction of three-dimensional nanocages using self-assembling DNA and protein building blocks also highlights the broader interest in cage-like structures for nanotechnology. nih.govnih.gov

Emerging Applications in Advanced Materials

The versatile nature of hexasilsesquioxane cages continues to drive the exploration of new and innovative applications in advanced materials. hanyang.ac.kr One emerging area is in the development of flexible electronic devices, where organic-inorganic hybrid materials based on silsesquioxanes can provide a unique combination of flexibility and mechanical robustness. hanyang.ac.kr

Research into silsesquioxane-based resins with different inorganic bond structures (random, cage, and ladder) has shown that the ladder structure exhibits superior mechanical properties and flexibility, making it a promising candidate for protective layers in flexible devices. hanyang.ac.kr Additionally, the development of hybrid porous polymers from silsesquioxane cages for applications like energy storage and hydrogen production from water signifies their potential in addressing current technological challenges. nih.govmdpi.com

Electronic Devices and Neuromorphic Systems

Hexasilsesquioxane cages, with their unique three-dimensional structure and the ability to be functionalized with various organic groups, are emerging as significant materials in the advancement of electronic devices. Their inorganic silica-like core provides thermal stability and insulating properties, while the organic functionalities allow for compatibility with polymer matrices and tailored electronic characteristics.

One of the primary applications of hexasilsesquioxane cages in electronics is in the development of high-performance dielectric materials. The incorporation of these cages into polymer matrices can enhance the dielectric properties of the resulting nanocomposites. ethernet.edu.etethernet.edu.et This is crucial for the miniaturization and increased efficiency of electronic components, where materials with low dielectric constants are required to reduce signal delay and power dissipation. The cage structure of hexasilsesquioxanes can disrupt the polymer chain packing, increasing free volume and thereby lowering the dielectric constant of the material.

Research has also explored the use of functionalized silsesquioxanes in specialized electronic devices. For instance, silsesquioxanes are being investigated for their potential role in dye-sensitized solar cells (DSSCs). mdpi-res.com By functionalizing the cage with appropriate anchoring groups, they can be integrated into the cell structure, potentially improving performance and stability. mdpi-res.com

The application of hexasilsesquioxane cages is also being explored in the nascent field of neuromorphic computing. This area of computing aims to mimic the neural structures and functioning of the human brain to create more efficient and powerful processors. While detailed research findings are still emerging, the unique molecular architecture of hexasilsesquioxanes has been noted in academic conferences discussing neuromorphic computing, suggesting their potential as building blocks for creating the complex, nano-scale integrated systems required for such advanced computing paradigms. chemistry.or.jp

Below is a table summarizing research findings on the properties of electronic materials incorporating silsesquioxane cages.

Material SystemSilsesquioxane TypeProperty EnhancedResearch Finding
Matrimid/PhenethylPOSS nanocompositePhenethyl-functionalized POSSDielectric PropertiesIncorporation of PhenethylPOSS into a Matrimid matrix was studied for its effects on dielectric properties, relevant for applications such as gas separation membranes. researchgate.net
Polyimide (PIM-1)/PhenethylPOSS nanocompositePhenethyl-functionalized POSSMolecular MobilityBroadband Dielectric Spectroscopy (BDS) was used to analyze the molecular mobility of the nanocomposite films, which is crucial for understanding their dielectric behavior and physical aging. researchgate.net
Dye-Sensitized Solar Cells (DSSCs)Trimethoxysilyl-anchor functionalized dyePower Conversion Efficiency (PCE)DSSCs based on a dye with a trimethoxysilyl anchor exhibited a high PCE of over 12%, outperforming similar dyes with conventional carboxylic acid anchors. mdpi-res.com

Other Advanced Material Systems

The versatility of hexasilsesquioxane cages extends beyond electronics into a variety of other advanced material systems, primarily through their use as nanofillers in polymer nanocomposites. nih.govmdpi.com The incorporation of these cage structures into polymers can lead to significant enhancements in the material's physical properties.

A key area of application is in the development of high-performance thermoplastics and thermosets with improved thermal and mechanical stability. ethernet.edu.etethernet.edu.etopen.ac.uk The rigid, inorganic Si-O-Si core of the this compound contributes to an increase in the glass transition temperature (Tg) and thermal degradation temperature of the host polymer. ethernet.edu.et Mechanically, the nanometer-scale dispersion of these cages can improve properties such as modulus, strength, and hardness. researchgate.netmdpi.com

Furthermore, functionalized hexasilsesquioxane cages are utilized to create materials with tailored surface properties. For example, they have been instrumental in the design of superoleophobic surfaces. semanticscholar.orgmdpi.comacs.org By selecting appropriate organic substituents, the surface energy of a material can be precisely controlled.

Hexasilsesquioxane-based materials are also finding applications as biocompatible materials and in the formulation of specialized coatings and adhesives. open.ac.uksemanticscholar.orgmdpi.comacs.org Their hybrid organic-inorganic nature allows for a unique combination of properties that are desirable in these fields. For instance, the synthesis of hexa(dimethylsiloxy)hexasilsesquioxane has been patented for use as a crosslinking agent in silicones and other polymers. google.com

The following table details research findings on the enhanced properties of advanced material systems incorporating hexasilsesquioxane cages.

Material SystemSilsesquioxane TypeProperty EnhancedResearch Finding
Epoxy NanocompositeNot specifiedMechanical StrengthThe dispersion of nanometric fillers, including silsesquioxane-like structures, plays a key role in improving the mechanical properties of epoxy resins. mdpi.com
Natural Biopolymer NanocompositeLayered Silicate (related class)Mechanical and Barrier PropertiesThe addition of nano-scale silicates to biopolymers improves modulus, strength, and resistance to gas and water permeability, relevant for packaging applications. nih.gov
Polymer NanocompositesGeneral POSSThermal StabilityThe incorporation of cage silsesquioxanes can enhance the thermal stability and glass transition temperature of polymers. ethernet.edu.et
Poly(amide) 6 (PA6)Not specifiedResistance to CorrosionDielectric spectroscopy showed changes in the material properties of PA6 after corrosion tests, indicating interactions with the polymer's polar nature. researchgate.net

Comparison with Other Silsesquioxane Architectures

Distinctions between Hexasilsesquioxanes and Octasilsesquioxanes

Hexasilsesquioxanes (T₆) and octasilsesquioxanes (T₈) are two of the most fundamental cage structures in the silsesquioxane family. wikipedia.org While both are polyhedral oligomeric silsesquioxanes (POSS), they differ significantly in their structure, synthesis, and certain physical properties.

Structural and Synthetic Differences: The T₈ cage, with the formula R₈Si₈O₁₂, is the most widely studied member of the silsesquioxane family and typically adopts a cubic structure. wikipedia.org Its synthesis is often achieved through the hydrolytic condensation of trifunctional silanes (RSiX₃), such as trichloro- or trialkoxysilanes. unisil.plmdpi.com However, these routes often produce T₈ cages in relatively low yields, which can be a challenge for industrial applications. researchgate.net In contrast, the T₆ cage (R₆Si₆O₉) is less common and its synthesis can be hampered by low yields from traditional hydrolysis methods, which tend to favor the formation of the T₈ analogue. ed.ac.uk Specialized synthetic routes, such as "non-aqueous" hydrolysis using dimethyl sulfoxide (B87167), have been developed to specifically prepare T₆ cages from various trichlorosilanes. rsc.org

The steric bulk of the substituent (R) on the silicon atom plays a crucial role in determining which cage structure is formed. For instance, the condensation of cyclopentyl-substituted silanetriol leads to the hexameric T₆ cage. mdpi.com

Physical and Spectroscopic Distinctions: A key analytical distinction between T₆ and T₈ cages is found in their ²⁹Si NMR spectra. The chemical shift for T₆ cages is typically observed at a lower field compared to the corresponding T₈ cages. researchgate.netresearchgate.net For example, the ²⁹Si chemical shift for a cyclopentyl-substituted T₆ cage was observed at -56.3 ppm in a DMSO solution, which is characteristic for alkyl-substituted T₆ cages and differs from the resonance range of comparable T₈ structures. researchgate.netresearchgate.net

Table 1: Comparison of Hexasilsesquioxane (T₆) and Octasilsesquioxane (T₈)

Feature Hexasilsesquioxane (T₆) Octasilsesquioxane (T₈)
Formula [RSiO₃⸝₂]₆ [RSiO₃⸝₂]₈
Common Structure Prismatic Cubic wikipedia.org
Number of Si Atoms 6 wikipedia.org 8 wikipedia.org
Synthesis Often low yield via standard hydrolysis; specific methods like "non-aqueous" hydrolysis are used. ed.ac.ukrsc.org Commonly synthesized via hydrolysis of RSiX₃, though yields can be moderate. unisil.plmdpi.comrsc.org
Relative Abundance Less common and less studied than T₈. ed.ac.uk Most widely studied and frequently encountered silsesquioxane. wikipedia.org
²⁹Si NMR Shift Resonates at a lower field compared to T₈. researchgate.netresearchgate.net Resonates at a higher field compared to T₆. researchgate.netresearchgate.net

Formation and Interconversion with Higher Nuclearity Cages (T₁₀, T₁₂)

The formation of silsesquioxane cages is a complex process, and under certain conditions, hexasilsesquioxanes can be involved in pathways leading to larger, higher nuclearity cages such as T₁₀ and T₁₂.

The hydrolysis and condensation of trifunctional silicone systems can lead to a mixture of cage sizes. nih.gov For example, the reaction of alkyltriethoxysilanes with a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can produce not only octasilsesquioxanes (T₈) but also higher molecular weight cages like T₁₀ and T₁₂. open.ac.uk The distribution of these products is highly dependent on the nature of the organic substituent (R) on the silane (B1218182) precursor. open.ac.uk Less bulky groups tend to yield mixtures containing T₈, T₁₀, and T₁₂ cages, while very bulky groups can favor the formation of the stable T₈ cage. open.ac.uk

Cage-rearrangement phenomena are also critical in understanding the interconversion between different silsesquioxane architectures. researchgate.net The Si-O-Si bonds within a pre-formed cage, such as T₈, can be cleaved by nucleophiles. This cage-opening process can lead to the formation of a thermodynamically stable mixture of rearranged products, including T₁₀ and T₁₂ cages. researchgate.net This suggests that the formation of silsesquioxanes is not a simple, linear process but rather a dynamic equilibrium where smaller cages can potentially rearrange into larger, more stable structures under specific reaction conditions. nih.govresearchgate.net Fluoride-catalyzed reactions, in particular, have been shown to facilitate these rearrangement mechanisms. umich.edu

Research on Open-Cage and Incompletely Condensed Silsesquioxane Derivatives

Beyond fully condensed, closed-cage structures, there is significant research interest in incompletely condensed or "open-cage" silsesquioxanes. researchgate.netacs.org These molecules are important because they possess reactive functional groups, typically silanols (Si-OH), which allow them to serve as versatile building blocks for more complex materials. researchgate.netnih.govoup.com

Formation and Structure: Incompletely condensed silsesquioxanes can be viewed as intermediates on the path to fully condensed cages. wikipedia.org They are characterized by having one or more missing vertices in their polyhedral structure, resulting in reactive sites. researchgate.net These open-cage structures can be synthesized through several routes:

Controlled Hydrolysis: Careful, slow hydrolysis of precursors like trichlorocyclohexylsilane can yield partially condensed species such as the trisilanol Cy₇Si₇O₉(OH)₃. wikipedia.org

Top-Down Cage Opening: A fully condensed cage can be selectively opened. For instance, a single edge of a fluorinated polyhedral oligomeric silsesquioxane (F-POSS) framework can be opened using triflic acid to create an incompletely condensed disilanol (B1248394) structure (F-POSS-(OH)₂). acs.orgacs.org

These open-cage compounds, also referred to as corner-opened POSS (CO-POSS) or incompletely condensed POSS (IC-POSS), provide a platform for precise chemical modification. researchgate.netacs.orgoup.com The silanol (B1196071) groups at the opened site are amenable to functionalization, allowing for the stepwise introduction of different substituents. oup.comoup.com This controlled functionalization is difficult to achieve with the eight chemically equivalent corners of a symmetrical, completely condensed T₈ cage. oup.com

Reactivity and Applications: The primary utility of open-cage silsesquioxanes lies in their reactivity. researchgate.net The silanol groups can react with a variety of reagents, such as dichlorosilanes, to introduce new organic or organometallic functionalities. acs.orgacs.org This allows for the synthesis of a vast library of tailored silsesquioxane derivatives. nih.gov Research has focused on using these trifunctional open-cage compounds as nanobuilding blocks to construct advanced hybrid molecules and polymers. researchgate.netnih.gov For example, they have been functionalized with epoxy groups for incorporation into resin composites and with vinyl groups for further modification via hydrosilylation. acs.orgnih.gov This ability to create unsymmetrical and precisely functionalized 3D molecules is crucial for applications in materials science, including the development of chiral siloxanes and low surface energy materials. oup.comacs.orgoup.com

Table 2: Examples of Incompletely Condensed / Open-Cage Silsesquioxane Derivatives

Derivative Type Example Compound Name Formation Method Key Feature Reference(s)
Trisilanol Heptaisobutyl trisilanol T₇-POSS Controlled hydrolysis of trichlorosilane (B8805176) Three reactive Si-OH groups on an open cage. wikipedia.org
Trisilanol Cy₇Si₇O₉(OH)₃ Slow hydrolysis of trichlorocyclohexylsilane Well-studied partially condensed intermediate. wikipedia.org
Disilanol F-POSS-(OH)₂ Acid-mediated edge opening of a closed F-POSS cage. Two reactive Si-OH groups on a fluorinated cage. acs.orgacs.org
Trifunctional Trifunctionalized open-cage silsesquioxanes with alkenyl groups Hydrolytic condensation Contains reactive alkenyl groups for further modification (e.g., hydrosilylation). researchgate.net
Corner-Opened (CO-POSS) Unsymmetrical CO-POSS Stepwise functionalization of commercially available CO-POSS trisilanols. Allows for construction of asymmetrical structures with cage-centered chirality. oup.comoup.com

Future Research Directions and Unresolved Challenges in Hexasilsesquioxane Cage Chemistry

Elucidating Complex Reaction Mechanisms and Pathways

A primary challenge in hexasilsesquioxane chemistry is the incomplete understanding of the precise reaction mechanisms that govern cage formation. acs.orgnih.gov The synthesis of these molecules involves intricate and simultaneous equilibria of hydrolysis and condensation reactions, which are influenced by a multitude of factors including pH, concentration, temperature, solvent, and catalyst. acs.orgresearchgate.net The selective formation of specific cage sizes, such as the hexamer (T6) over the more common octamer (T8), is not fully comprehended. nih.gov

Future research is directed towards unraveling these complex pathways. Key areas of investigation include:

Solvent Influence: The choice of solvent has a significant impact on the geometry of silanol (B1196071) intermediates and the final cage architecture. acs.org Studies have shown that aprotic solvents can favor different intermediates compared to protic solvents, which can stabilize structures through hydrogen bonding. acs.orgresearchgate.net A deeper understanding of these solvent-intermediate interactions is crucial for controlling the reaction outcome.

Intermediate Stabilization: The hydrolytic condensation of organotrialkoxysilanes proceeds through various oligomeric intermediates. nih.gov The specific condensation path that leads to the preferential formation of the T6 cage is an area of active investigation. The generation of nucleophilic silanolates in alkaline conditions is known to be vital, but the factors directing the assembly into a specific cage size remain elusive. acs.orgnih.gov

Advanced Computational Modeling: The complexity of the reaction landscape makes experimental elucidation difficult. Future progress may rely on advanced computational methods. Quantum computers, for instance, are being explored as a tool to elucidate complex reaction mechanisms in chemistry, which could be applied to simulate the intractable pathways of silsesquioxane formation. arxiv.orgnih.gov

Gas-Phase Structural Analysis: To complement solid-state and solution studies, gas-phase structural determination provides data on molecular parameters that are not perturbed by crystal packing or solvent effects. ed.ac.uk Such studies, like the one performed on Si6O9(OSiMe3)6, offer pure structural data that can be compared with theoretical calculations to refine mechanistic models. ed.ac.ukresearchgate.net

Development of Highly Selective Synthetic Methodologies

The relatively low yields and difficulty in accessing hexasilsesquioxanes compared to their cubic octasilsesquioxane (T8) analogues have historically hampered their study and application. ed.ac.uk A significant research focus is therefore on developing new, high-yield, and selective synthetic routes.

Promising methodologies currently being explored include:

Non-Aqueous Condensation: A notable advancement is the use of non-hydrolytic methods, such as the reaction between alkyltrichlorosilanes and dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com This approach serves as an alternative to traditional hydrolysis and has shown success in producing hexasilsesquioxane cages in appreciable yields. mdpi.com

Silanetriol Precursors: It has been demonstrated that silanetriols are highly effective starting materials for creating cage silsesquioxanes. mdpi.com Condensation of silanetriols, such as RSi(OH)3, using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in solvents such as DMSO or DMF, presents a novel and effective method for synthesizing hexasilsesquioxanes with bulky substituents. acs.org This route can provide access to T6 cages that are not obtainable from the corresponding alkoxysilanes. mdpi.com

Catalyst System Optimization: The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to improve yields for silsesquioxane cage synthesis. mdpi.com However, the reaction is highly sensitive to conditions, and future work must focus on carefully controlling parameters such as water content to optimize the selective formation of the desired T6 cage. researchgate.net

Exploration of Novel Functionalizations and Derivatives

The true potential of hexasilsesquioxane cages lies in their ability to be functionalized, creating bespoke nanoscale building blocks for advanced materials. Research is actively pushing the boundaries of what chemical groups can be attached to the T6 core and how these functionalizations can be achieved.

Key research directions include:

Alkenyl Functionalization: A significant breakthrough has been the synthesis of alkenyl-functionalized open-cage silsesquioxanes through the platinum-catalyzed hydrosilylation of alkynes. nih.gov This method is highly selective and efficient, producing novel molecules with reactive C=C bonds that are primed for further modification through processes like hydroboration or other chemical transformations. nih.gov

Bulky and Sterically Hindered Groups: The synthesis of hexasilsesquioxanes bearing bulky substituents like tert-butyl, 1,1,2-trimethylpropyl, and cyclopentyl has been successfully demonstrated. mdpi.comacs.org Further exploration of sterically demanding groups is a continuing area of research, as these substituents can influence the cage's solubility, thermal properties, and packing in the solid state.

Aromatic Functionalization: Incorporating large polycyclic aromatic groups, such as naphthyl or phenanthrenyl, onto a silsesquioxane framework has been shown to impart unique properties. acs.orguni-saarland.de While much of this work has focused on polysilsesquioxanes, it points to a future direction for hexasilsesquioxane cages, where such functionalization could introduce fluorescence and high refractive indices. acs.orguni-saarland.de

Expanding the Scope of Advanced Materials Applications

The unique, well-defined nanoscale structure and chemical tuneability of silsesquioxanes make them ideal components for a new generation of hybrid organic-inorganic materials. researchgate.net While many applications have been demonstrated for POSS compounds in general, future research aims to harness the specific properties of the hexasilsesquioxane architecture.

Potential and emerging application areas include:

Optoelectronics: The incorporation of naphthyl groups into polysilsesquioxanes has been shown to create materials with high refractive indices (>1.6) and high thermal stability (>400 °C). acs.orguni-saarland.de Functionalized hexasilsesquioxane cages could be developed as discrete molecular components for advanced optical materials.

Biomedical Materials: The broader family of POSS materials has attracted considerable attention for biomedical applications, including drug delivery, photodynamic therapy, and bioimaging, owing to their biocompatibility and tunable structure. researchgate.net Future research could focus on designing specific hexasilsesquioxane derivatives for these roles.

Porous Materials and Catalysis: By drawing parallels with porous organic cages, there is potential to use functionalized hexasilsesquioxanes as building blocks for creating materials with defined porosity. nih.gov These materials could find applications in gas separation, storage, or as catalytic supports. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing hexasilsesquioxane (T6) cages, and how do their yields compare?

  • Methodological Answer : The non-hydrolytic sol-gel route using chlorosilanes and dimethyl sulfoxide (DMSO) as an oxygen donor is a key method, yielding T6 cages without requiring catalysts . Alternatively, silanetriol condensation under controlled conditions (e.g., cyclopentyl-substituted silanetriol) produces T6 cages with structural validation via X-ray diffraction . Yields vary based on substituent steric/electronic effects; for example, bulky groups like cyclopentyl require precise stoichiometry to avoid incomplete condensation . Hydrolytic methods are generally less efficient due to side reactions, particularly with hydrophobic substituents .

Q. Which characterization techniques are essential for confirming the structural integrity of T6 cages?

  • Methodological Answer : Multinuclear NMR (e.g., 29^{29}Si NMR) is critical for identifying Si-O-Si connectivity and cage symmetry. Single-crystal X-ray diffraction provides definitive structural proof, resolving bond angles and cage geometry . For amorphous or polycrystalline samples, FT-IR and mass spectrometry (e.g., MALDI-TOF) complement NMR to confirm molecular weight and functional group retention .

Q. How do substituents influence the solubility and crystallization of hexasilsesquioxane cages?

  • Methodological Answer : Hydrophobic substituents (e.g., cyclopentyl) enhance organic solvent solubility but hinder crystallization due to reduced lattice energy. Polar or hydrogen-bonding groups (e.g., hydroxyl) improve crystallinity but may require slow evaporation or diffusion-based crystallization techniques . Steric bulk can also distort cage symmetry, complicating NMR interpretation .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in reported synthesis yields of T6 cages across studies?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, moisture levels) or substituent reactivity. Systematic optimization of parameters—such as DMSO equivalents in non-hydrolytic synthesis or pH in hydrolytic routes—is critical . Catalyst screening (e.g., Lewis acids) and in-situ monitoring (e.g., 29^{29}Si NMR kinetics) can identify yield-limiting steps .

Q. How can computational modeling assist in predicting the stability and reactivity of functionalized T6 cages?

  • Methodological Answer : Density functional theory (DFT) calculations predict substituent effects on cage strain, thermal stability, and reaction pathways. For example, electron-withdrawing groups may destabilize the cage by weakening Si-O bonds, while bulky substituents increase steric strain . MD simulations further assess solvent interactions and aggregation behavior, guiding solvent selection for synthesis .

Q. What are the challenges in correlating thermal stability data of T6 cages across studies, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from differing heating rates, atmospheres (N2_2 vs. air), or analytical methods (TGA vs. DSC). Standardizing protocols (e.g., ISO 11358 for TGA) and reporting substituent-specific degradation mechanisms (e.g., Si-C bond cleavage vs. oxidative decomposition) improves cross-study comparability .

Q. Why do some T6 cage syntheses produce mixed oligomers (e.g., T8, T10) despite stoichiometric control?

  • Methodological Answer : Kinetic factors, such as intermediate oligomer stability, often dominate. For example, disiloxanetetrol intermediates may favor larger cages (T8) under prolonged reaction times . Techniques like high-dilution conditions or templating agents (e.g., crown ethers) suppress oligomerization by stabilizing the T6 transition state .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR assignments for T6 cage protons in the literature?

  • Methodological Answer : Ambiguities arise from overlapping signals or dynamic processes (e.g., ring puckering). Variable-temperature NMR and 2D techniques (e.g., COSY, NOESY) resolve splitting patterns and confirm proton proximity. Isotopic labeling (e.g., 13^{13}C-enriched substituents) can also clarify assignments .

Q. What statistical approaches validate the reproducibility of T6 cage synthesis in high-throughput studies?

  • Methodological Answer : Design-of-experiment (DoE) frameworks, such as factorial designs, quantify the impact of variables (e.g., temperature, solvent polarity) on yield and purity. Pairwise comparisons (e.g., t-tests) and ANOVA identify significant factors, while control charts monitor batch-to-batch consistency .

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